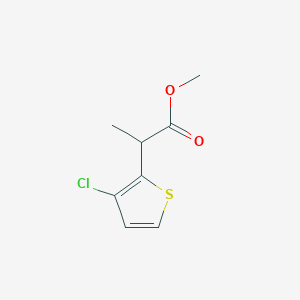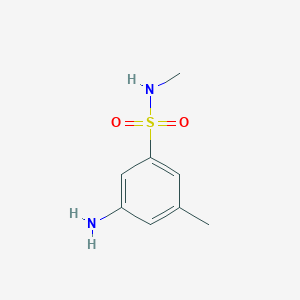![molecular formula C9H17NO2 B13068083 3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
3-[(2-Methoxycyclopentyl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxycyclopentyl)oxy]azetidine is a synthetic organic compound featuring a four-membered azetidine ring substituted with a 2-methoxycyclopentyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxycyclopentyl)oxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine with an alkene.
Introduction of the 2-Methoxycyclopentyl Group: This step can be achieved via nucleophilic substitution reactions where a suitable azetidine precursor reacts with 2-methoxycyclopentyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the cyclopentyl group, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or organolithium reagents can be employed under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Chemistry:
Synthesis of Complex Molecules: The unique reactivity of the azetidine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines can be used as monomers in ring-opening polymerization to produce polyamines with applications in coatings and materials science.
Biology and Medicine:
Drug Discovery: The azetidine scaffold is explored in medicinal chemistry for the development of new pharmaceuticals due to its stability and reactivity.
Biological Probes: Modified azetidines can serve as probes for studying biological processes and enzyme functions.
Industry:
Material Science: Azetidine derivatives are used in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxycyclopentyl)oxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets.
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-[(2-Methoxycyclopentyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxycyclopentyl group enhances its stability and modifies its reactivity compared to unsubstituted azetidines or other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-(2-methoxycyclopentyl)oxyazetidine |
InChI |
InChI=1S/C9H17NO2/c1-11-8-3-2-4-9(8)12-7-5-10-6-7/h7-10H,2-6H2,1H3 |
Clave InChI |
LLOUHYRLXVHSCE-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


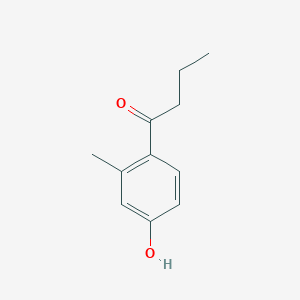
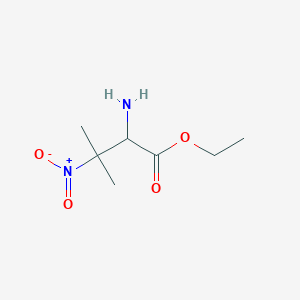
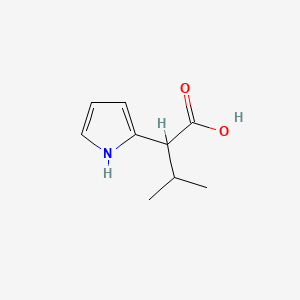
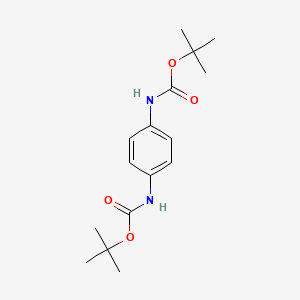
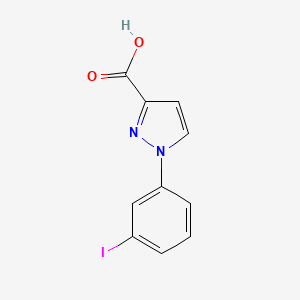
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
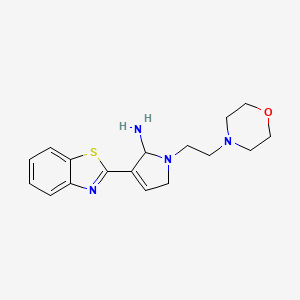
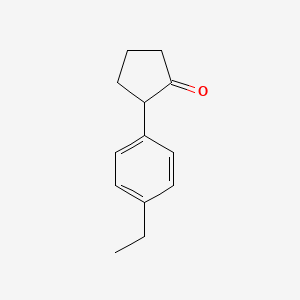
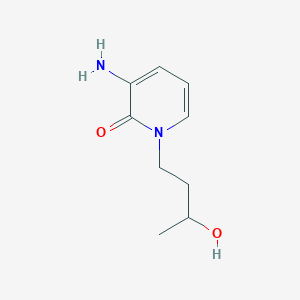
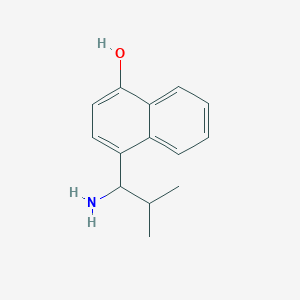
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
